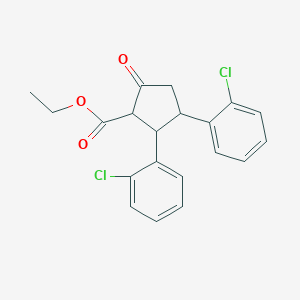

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate

Description

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate is a cyclopentane-derived compound characterized by two 2-chlorophenyl substituents at positions 2 and 3, an ethyl ester group at position 1, and a ketone moiety at position 4. Its structure is typically elucidated via X-ray crystallography, with refinement often performed using the SHELX software suite, particularly SHELXL, which is widely employed for small-molecule structural determination due to its precision and adaptability . The cyclopentane ring adopts a puckered conformation, which can be quantitatively analyzed using Cremer and Pople’s puckering coordinates (amplitude q and phase angle φ) to describe deviations from planarity .

Properties

CAS No. |

1830-05-3 |

|---|---|

Molecular Formula |

C20H18Cl2O3 |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C20H18Cl2O3/c1-2-25-20(24)19-17(23)11-14(12-7-3-5-9-15(12)21)18(19)13-8-4-6-10-16(13)22/h3-10,14,18-19H,2,11H2,1H3 |

InChI Key |

WZDCOSMYRHZWTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate generally involves:

- Formation of the cyclopentanone core with appropriate substitution.

- Introduction of chlorophenyl groups at the 2 and 3 positions.

- Esterification to form the ethyl carboxylate moiety.

- Control of reaction conditions to optimize yield and purity.

Reported Synthetic Routes

Cyclopentanone Derivative Formation via Ring-Closing Reactions

One documented approach involves the preparation of substituted 2-oxocyclopentanecarboxylic acid methyl esters followed by ring-opening and condensation ring-closing reactions to form the cyclopentanone ring system. For example, a methyl ester of 3-methyl-2-oxocyclopentanecarboxylic acid is reacted with metal methoxides to achieve ring closure, yielding a sodium salt intermediate. This intermediate is then alkylated with substituted benzyl chlorides such as (4-chlorophenyl)methyl chloride under aprotic polar solvents like dimethyl sulfoxide or N-methyl pyrrolidone at temperatures between 60 to 150 °C to introduce aryl substituents.

While this example uses 4-chlorophenyl substituents, the methodology is adaptable to 2-chlorophenyl groups by selecting the corresponding benzyl chloride derivatives.

Esterification and Functional Group Transformations

Following the ring-closing and arylation steps, the ester group can be introduced or modified by reacting the cyclopentanone intermediate with ethyl alcohol or ethyl halides in the presence of bases such as sodium hydride. This step often occurs in solvents like toluene or benzene under reflux conditions (80–130 °C), facilitating ester formation and methylation if required.

Reaction Conditions and Solvent Selection

Solvents: Aprotic solvents with boiling points above 75 °C are preferred to enable removal of methanol by distillation during esterification steps. Aromatic solvents such as benzene, toluene, xylene, and chlorobenzene are commonly used in early steps. For polar reactions involving sodium salts, polar aprotic solvents like dimethyl sulfoxide, N-methyl pyrrolidone, dimethylformamide, and dimethylacetamide are employed.

Temperature: Reaction temperatures range from 60 °C to 150 °C depending on the step, with optimal yields often at 80–130 °C during alkylation and esterification steps.

Reagents: Sodium hydride is used for deprotonation and methylation reactions. Metal methoxides facilitate ring-opening and condensation reactions.

Purification and Yield Optimization

- Continuous processing without isolation of intermediates can enhance yields by reducing losses during purification.

- Washing reaction products with water and solvent distillation are standard methods for isolating high-purity intermediates.

- Precipitation of sodium salts allows for easy separation before further functionalization.

Supporting Research Findings

Synthesis of Related Diarylmethylated Cyclopentanones

Research on enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds provides insights into the preparation of diaryl-substituted cyclopentanones structurally related to this compound. These studies employ:

- Air- and moisture-sensitive conditions under nitrogen atmosphere.

- Dry solvents such as freshly distilled tetrahydrofuran, benzene, and toluene.

- Use of chiral ligands and catalysts to control stereochemistry.

- Purification by flash column chromatography on silica gel.

- Characterization by NMR (1H and 13C), HRMS, and X-ray crystallography.

Though these studies focus on enantioselective synthesis, the underlying cyclopentanone ring construction and diaryl substitution chemistry are relevant.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Ring-opening and condensation | Metal methoxide | Aprotic solvents (DMSO, NMP) | 60–150 | Formation of sodium salt intermediate |

| Arylation | (2-chlorophenyl)methyl chloride | DMSO, NMP, DMF | 80–130 | Alkylation of sodium salt intermediate |

| Esterification | Ethanol or ethyl halide, sodium hydride | Aromatic solvents (toluene) | 80–130 | Formation of ethyl ester group |

| Purification | Water washing, solvent distillation, precipitation | - | Ambient | Isolation of high-purity product |

Chemical Reactions Analysis

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The compound’s closest structural analogs include derivatives with chlorophenyl substituents and ester functionalities, such as Cetirizine Ethyl Ester (Ethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetate) . Key comparisons are outlined below:

Substituent Position Effects :

- The 2-chlorophenyl groups in the target compound introduce steric hindrance and ortho-directed electronic effects, which may reduce rotational freedom compared to para-substituted analogs like Cetirizine Ethyl Ester. This could influence binding affinity in biological systems (e.g., receptor selectivity) .

- The 4-chlorophenyl group in Cetirizine derivatives enhances hydrophobic interactions in drug-receptor binding, whereas the 2-chloro substitution may prioritize steric effects over electronic contributions.

Ring Conformation :

- The cyclopentane ring’s puckering (quantified via Cremer-Pople coordinates) is influenced by the 5-oxo group, which introduces torsional strain and stabilizes a twisted envelope conformation (q ≈ 0.5–0.6 Å) . In contrast, piperazine rings in Cetirizine analogs remain planar, favoring hydrogen-bonding interactions with biological targets.

However, the oxo group in the cyclopentane derivative may increase polarity, reducing bioavailability compared to Cetirizine’s ethoxy-linked ester.

Pharmacological Considerations

While Cetirizine Ethyl Ester is a known antihistamine precursor, the biological activity of this compound remains underexplored.

Notes on Methodology and Limitations

- Structural Refinement: The use of SHELX software ensures high accuracy in crystallographic data, but variations in refinement protocols (e.g., SHELXL vs. other programs) may introduce minor discrepancies in bond-length/angle reporting .

- Puckering Analysis : Cremer-Pople parameters provide a standardized framework for comparing ring conformations, but their interpretation requires caution in heterocyclic or sterically crowded systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via cyclization or esterification reactions. For example, cyclopentanone derivatives are often functionalized through Claisen or Michael addition pathways. Optimization involves adjusting catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like THF), and temperature (60–80°C) to enhance yields. Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- 1H NMR : Expect aromatic proton signals (δ 7.2–7.5 ppm, doublets from 2-chlorophenyl groups) and ester methyl/methylene groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2).

- IR : Strong carbonyl stretches for the ketone (~1750 cm⁻¹) and ester (~1720 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C20H18Cl2O3 (exact mass: 393.06 g/mol) .

Q. How can researchers purify this compound, and what challenges arise due to chloro substituents?

- Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard methods. Chloro groups reduce solubility in nonpolar solvents, necessitating gradient elution. Pre-purification via acid-base extraction may remove acidic/byproduct impurities .

Advanced Research Questions

Q. How does the steric hindrance from 2-chlorophenyl groups influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Steric hindrance at positions 2 and 3 restricts nucleophilic attack at the ketone (position 5). X-ray crystallography (e.g., bond angles and torsional strain in the cyclopentane ring) reveals non-planar conformations, which can be modeled using DFT calculations to predict reactivity. Comparative studies with non-chlorinated analogs show reduced reaction rates in SN2 mechanisms .

Q. What insights does X-ray crystallography provide about the compound’s conformational flexibility and crystal packing?

- Methodological Answer : Single-crystal X-ray studies (e.g., ) reveal a puckered cyclopentane ring with a dihedral angle of ~15° between the two 2-chlorophenyl groups. The ketone oxygen participates in weak C–H···O interactions (2.8–3.0 Å), stabilizing the crystal lattice. Such data guide co-crystallization strategies for materials science applications .

Q. How do electronic effects of the 2-chlorophenyl substituents modulate the compound’s behavior in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing chloro groups activate the phenyl rings for electrophilic substitution but deactivate them toward oxidative addition. Palladium-catalyzed coupling requires careful selection of ligands (e.g., SPhos) and bases (K3PO4) to overcome deactivation. Comparative GC-MS analysis of coupling products with 4-chlorophenyl analogs highlights regioselectivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.